molecular formula C16H15N3O4S2 B11571305 4-{[3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzenesulfonamide

4-{[3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzenesulfonamide

Cat. No.: B11571305
M. Wt: 377.4 g/mol
InChI Key: ZKULWOXCDLWSRI-UHFFFAOYSA-N
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Description

4-{[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties. This particular compound is characterized by the presence of a thiazolidine ring, a sulfonamide group, and a substituted benzene ring, making it a unique and versatile molecule in the field of medicinal chemistry.

Preparation Methods

The synthesis of 4-{[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a substituted benzaldehyde with thiourea under acidic conditions to form the thiazolidine-2,4-dione intermediate. The intermediate is then reacted with 3-methylphenylamine to introduce the 3-methylphenyl group. Finally, the sulfonamide group is introduced through the reaction with benzenesulfonyl chloride under basic conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

4-{[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

4-{[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It exhibits significant biological activity, making it a potential candidate for the development of new antibacterial, antifungal, and antiviral agents.

    Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a potential drug candidate for the treatment of infectious diseases and other medical conditions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the production of folic acid, leading to the inhibition of bacterial growth and replication. Additionally, the thiazolidine ring and substituted benzene ring may interact with other biological targets, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

4-{[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO}BENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds such as sulfamethoxazole, sulfadiazine, and sulfasalazine. These compounds share the sulfonamide functional group but differ in their overall structure and biological activity.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for the treatment of bacterial infections. It has a similar mechanism of action but a different chemical structure.

    Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis. It has a broader spectrum of activity compared to other sulfonamides.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis. It has additional anti-inflammatory properties due to its unique structure.

The uniqueness of 4-{[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO}BENZENE-1-SULFONAMIDE lies in its combination of the thiazolidine ring, sulfonamide group, and substituted benzene ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O4S2

Molecular Weight

377.4 g/mol

IUPAC Name

4-[[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzenesulfonamide

InChI

InChI=1S/C16H15N3O4S2/c1-10-3-2-4-12(9-10)19-15(20)14(24-16(19)21)18-11-5-7-13(8-6-11)25(17,22)23/h2-9,14,18H,1H3,(H2,17,22,23)

InChI Key

ZKULWOXCDLWSRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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